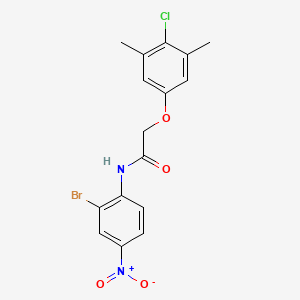

![molecular formula C29H37NO2 B4891734 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, also known as BHA-AN, is a synthetic antioxidant that has been widely used in various industries due to its excellent performance in preventing oxidative degradation of products. In

Aplicaciones Científicas De Investigación

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the food industry, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been used as a food additive to prevent the oxidation of fats and oils, which can lead to rancidity and spoilage. In the cosmetic industry, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been used as an ingredient in anti-aging creams and lotions due to its ability to protect the skin from oxidative damage. In addition, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been studied for its potential applications in drug delivery systems and as a therapeutic agent for various diseases.

Mecanismo De Acción

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol exerts its antioxidant effects by scavenging free radicals and preventing the oxidation of lipids and other biomolecules. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can also chelate metal ions, which can catalyze the formation of reactive oxygen species. In addition, 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity.

Biochemical and Physiological Effects

2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can protect cells from oxidative stress and apoptosis induced by various agents, such as hydrogen peroxide and ultraviolet radiation. In vivo studies have shown that 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol can protect against oxidative damage in various organs, including the liver, kidney, and brain. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol has also been shown to have anti-inflammatory and anti-cancer properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is its excellent antioxidant activity, which makes it a valuable tool in studying oxidative stress and related diseases. 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is also stable and easy to handle, which makes it a convenient reagent for lab experiments. However, one limitation of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol is its potential toxicity at high doses, which should be taken into consideration when designing experiments.

Direcciones Futuras

There are several future directions for the study of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol. One area of research is the development of new formulations and delivery systems for 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, which can enhance its bioavailability and therapeutic efficacy. Another area of research is the investigation of the molecular mechanisms underlying the antioxidant and anti-inflammatory effects of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol, which can provide insights into the development of new therapies for oxidative stress-related diseases. Finally, the safety and toxicity of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol should be further studied to ensure its safe use in various applications.

Métodos De Síntesis

The synthesis of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol involves the reaction of 2,6-di-tert-butyl-4-hydroxybenzaldehyde with 4-morpholinyl(1-naphthyl)methanol in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by oxidation to form 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol. This method has been optimized to produce high yields of 2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol with excellent purity.

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO2/c1-28(2,3)24-18-21(19-25(27(24)31)29(4,5)6)26(30-14-16-32-17-15-30)23-13-9-11-20-10-7-8-12-22(20)23/h7-13,18-19,26,31H,14-17H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDCPMAUPDJITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Ditert-butyl-4-[morpholin-4-yl(naphthalen-1-yl)methyl]phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)

![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)

![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4891745.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)

![3-({[1-(carboxymethyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4891757.png)